2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol
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Overview
Description
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol is a chemical compound with the molecular formula C12H19NO4S. It is a sulfinyl compound that contains an amino group, two methoxy groups, and an ethylsulfinyl group. This compound is used in pharmaceutical research and development as a potential therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with ethylene sulfoxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps, such as recrystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with acylating agents to form amides or with alkylating agents to form alkylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Major Products
Oxidation: Formation of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfonyl)ethanol.
Reduction: Formation of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylthio)ethanol.
Substitution: Formation of various amides or alkylamines depending on the reagents used.
Scientific Research Applications
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2-(2-(2-Aminoethoxy)ethanol
- 2-(2-(2-Methoxyphenoxy)ethanol
Uniqueness
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol is unique due to its specific combination of functional groups, including the sulfinyl group, amino group, and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H19NO5S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-[2-(2-amino-4,6-dimethoxyphenoxy)ethylsulfinyl]ethanol |
InChI |
InChI=1S/C12H19NO5S/c1-16-9-7-10(13)12(11(8-9)17-2)18-4-6-19(15)5-3-14/h7-8,14H,3-6,13H2,1-2H3 |
InChI Key |
ZAHDNBIBVVDZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OCCS(=O)CCO)N |
Origin of Product |
United States |
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